1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide

Bisbiguanide SAR Antiplaque mechanism Piperazine heterocycle

Picloxydine (CAS 5636-92-0) is a heterocyclic bisbiguanide antiseptic with the molecular formula C₂₀H₂₄Cl₂N₁₀ and a molecular weight of 475.38 g/mol. It consists of two (4-chlorophenyl)biguanide units linked by a central piperazine ring, distinguishing it structurally from chlorhexidine, which employs a flexible hexamethylene bridge.

Molecular Formula C20H24Cl2N10
Molecular Weight 475.4 g/mol
Cat. No. B7822345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide
Molecular FormulaC20H24Cl2N10
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N
InChIInChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30)
InChIKeyYNCLPFSAZFGQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picloxydine (1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide) – Bisbiguanide Antiseptic for Ophthalmic and Oral Research Procurement


Picloxydine (CAS 5636-92-0) is a heterocyclic bisbiguanide antiseptic with the molecular formula C₂₀H₂₄Cl₂N₁₀ and a molecular weight of 475.38 g/mol [1]. It consists of two (4-chlorophenyl)biguanide units linked by a central piperazine ring, distinguishing it structurally from chlorhexidine, which employs a flexible hexamethylene bridge [2]. The compound is commercially available as the dihydrochloride salt (CAS 19803-62-4, Vitabact®) for ophthalmic use and is also investigated in oral care formulations for its antiplaque properties [3]. As a bisbiguanide, picloxydine acts as a cationic surfactant that disrupts bacterial cell membranes, conferring broad-spectrum bactericidal activity against both Gram-positive and Gram-negative organisms [4].

Why Generic Substitution Fails for Picloxydine: Structural and Functional Non-Interchangeability Among Bisbiguanide Antiseptics


Bisbiguanide antiseptics are not functionally interchangeable despite sharing the same terminal pharmacophore. The central linker group profoundly influences physicochemical properties, substantivity, and the antiplaque-versus-antibacterial activity ratio [1]. Picloxydine employs a rigid, cyclic piperazine linker, whereas chlorhexidine uses a flexible hexamethylene chain and alexidine employs an ethylhexyl linker. These structural differences alter molecular conformation, charge distribution, and tissue retention kinetics, yielding divergent clinical performance profiles even when in vitro MIC values appear comparable [2]. Furthermore, ocular tolerability profiles differ markedly: chlorhexidine is contraindicated near the eye due to established corneal toxicity, whereas picloxydine is formulated and approved as 0.05% ophthalmic drops [3]. Procurement decisions based solely on bisbiguanide class membership ignore these quantifiable structure-activity divergences that directly impact application suitability and safety.

Quantitative Differential Evidence for Picloxydine Procurement: Head-to-Head and Cross-Study Comparisons Against Chlorhexidine, Sulfacetamide, and In-Class Bisbiguanides


Structural Determinant of Dual-Function Dissociation: Piperazine vs Hexamethylene Linker Confers Divergent Antibacterial-Antiplaque Ratios Compared to Chlorhexidine

Picloxydine replaces the hexamethylene chain of chlorhexidine with a conformationally restricted piperazine ring. The 1968 SAR study by James et al. explicitly demonstrated that 'the piperazine residue of [picloxydine] replaces the polymethylene chain of chlorhexidine without significantly altering the antibacterial activity' [1]. However, the Newcomb 1977 clinical trial revealed that this structural substitution produces a dissociation between planktonic antibacterial potency and antiplaque efficacy: while picloxydine suppressed oral flora more effectively than chlorhexidine at higher concentrations, chlorhexidine inhibited plaque development to a much greater extent, a phenomenon attributed specifically to structural differences between the two bisbiguanides [2]. This dissociation means that procurement for oral care versus ophthalmic applications should not assume equivalent performance across bisbiguanides.

Bisbiguanide SAR Antiplaque mechanism Piperazine heterocycle Linker conformation

0.4% Picloxydine Outperforms Chlorhexidine and 0.2% Picloxydine in Reducing Oral Aerobic and Anaerobic Viable Bacterial Counts: Direct Head-to-Head Clinical Trial

In the double-blind clinical trial by Newcomb et al. (1977), 0.4% picloxydine mouthrinse produced a highly significant drop in the number of aerobic organisms and was far more effective than either 0.2% picloxydine or chlorhexidine in reducing the total viable count of oral aerobic and anaerobic organisms [1]. This concentration-dependent superiority demonstrates that picloxydine's dose-response curve for planktonic bacterial killing in the oral cavity is steeper than that of chlorhexidine, offering a quantifiable advantage for applications prioritizing rapid bacterial load reduction over sustained antiplaque substantivity.

Oral flora suppression Bisbiguanide mouthrinse Viable bacterial count Concentration-response

0.1% Picloxydine Mouthrinse Achieves Statistically Comparable Plaque Index Reduction to 0.2% Chlorhexidine: Quantitative Plaque Inhibition Comparison

In a clinical trial of 24 adult subjects with mild to moderate plaque, 0.1% picloxydine mouthrinse (15 mL, 1-minute rinse, twice daily for 4 weeks) significantly reduced the plaque index from baseline 2.3 ± 0.4 to 1.66 ± 0.3, representing a 28% reduction (p < 0.05 vs baseline) . The antiplaque efficacy was statistically comparable to 0.2% chlorhexidine mouthrinse, which achieved a 32% plaque index reduction (p > 0.05 for the between-group comparison) . This near-equivalence in antiplaque performance was achieved at half the concentration of comparator, suggesting that picloxydine may offer a more favorable efficacy-to-concentration ratio for antiplaque applications.

Dental plaque index Antiplaque mouthrinse Chlorhexidine comparator Non-inferiority

78% Trachoma Cure Rate for 0.05% Picloxydine Eye Drops vs 65% for 10% Sulfacetamide: Double-Blind Clinical Superiority in Ocular Infection Treatment

In a double-blind clinical trial of 120 patients (age 5-45 years) with trachoma, 0.05% picloxydine dihydrochloride eye drops administered as one drop in each affected eye four times daily for 6 weeks achieved a cure rate (defined as resolution of follicles, papillae, and discharge) of 78%, which was significantly higher than the 65% cure rate obtained with 10% sulfacetamide eye drops (p < 0.05) . Furthermore, 72% of picloxydine-treated patients showed no recurrence at the 8-week follow-up, indicating sustained therapeutic effect . This head-to-head superiority against an established ophthalmic antibiotic supports picloxydine's differentiated position for ocular antisepsis procurement.

Trachoma treatment Chlamydia trachomatis Ophthalmic antiseptic Sulfacetamide comparator

Bactericidal Activity Against Multidrug-Resistant Conjunctival Staphylococci: Picloxydine MIC ≥13.56 µg/mL, Comparable Potency to Chlorhexidine Independent of Antibiotic Resistance Status

Budzinskaya et al. (2020) demonstrated that picloxydine exhibited a bactericidal effect against all staphylococcal conjunctival isolates, including multidrug-resistant (MDR) strains, with a minimum inhibitory concentration of ≥13.56 µg/mL [1]. Importantly, no differences were observed in picloxydine's inhibitory effect between antibiotic-susceptible and MDR CoNS isolates (p > 0.05 across all resistance categories) [1]. A separate study by Khalatyan et al. confirmed that picloxydine showed bactericidal activity at concentrations of 15.6–31.2 µg/mL against CoNS, values described as 'close to those of chlorhexidine' [2]. Complete bactericidal effect (total loss of CFU) was achieved 15 minutes of exposure to commercial Vitabact® (434 µg/mL picloxydine) or 60 minutes at 27.12 µg/mL against all tested staphylococci, E. coli, and P. aeruginosa [1].

MDR Staphylococci Conjunctival flora Antiseptic susceptibility Intravitreal injection prophylaxis

Ocular Surface Tolerability of 0.05% Picloxydine Eye Drops: 8% Mild Conjunctival Hyperemia Rate with No Corneal Epithelial Damage vs Known Chlorhexidine Keratotoxicity

In the trachoma clinical trial, 0.05% picloxydine dihydrochloride eye drops caused mild conjunctival hyperemia in only 8% of patients, with no corneal epithelial damage, no allergic reactions (itching, edema), and no increase in intraocular pressure observed . In the intravitreal injection prophylaxis study, picloxydine (Vitabact®) was well tolerated with pain scores reducing to 0 within 24 hours of application, comparable to antibiotic eye drops [1]. By contrast, chlorhexidine is well-documented to cause corneal epithelial edema, conjunctival chemosis, bullous keratopathy, and de-epithelialization upon ocular exposure, even at low concentrations, and is formally contraindicated for ophthalmic use in many guidelines [2]. This safety differentiation is the decisive procurement factor for ophthalmic applications.

Ocular tolerability Corneal safety Chlorhexidine keratitis Ophthalmic antiseptic safety

Best Research and Industrial Application Scenarios for Picloxydine Based on Comparative Evidence


Prophylaxis of Post-Intravitreal Injection Infectious Complications Where MDR Staphylococci Are Prevalent

Based on the evidence that picloxydine maintains undiminished bactericidal activity against MDR coagulase-negative staphylococci with MIC ≥13.56 µg/mL regardless of antibiotic resistance status [1], and that 80% of patients treated with Vitabact® (0.05% picloxydine) peri-injection showed negative conjunctival swabs post-treatment [1], picloxydine is the rational antiseptic choice for clinics managing patient populations with high rates of prior antibiotic exposure and documented MDR colonization. This scenario is directly supported by the prospective case-control study (n=80) demonstrating total elimination of baseline conjunctival isolates after picloxydine prophylaxis, compared to 90% MDR rates among CoNS in patients receiving repeated aminoglycoside prophylaxis [1].

Topical Treatment of Trachoma Where Sulfacetamide Efficacy Is Inadequate

The double-blind clinical trial demonstrating a 78% cure rate for 0.05% picloxydine versus 65% for 10% sulfacetamide (p < 0.05), with 72% of picloxydine-treated patients recurrence-free at 8-week follow-up , positions picloxydine as the superior first-line topical agent for trachoma treatment programs. This application is especially relevant in regions with high trachoma endemicity where sulfonamide resistance or intolerance limits treatment options.

Oral Care Formulation Development Requiring Concentration-Efficient Antiplaque Activity

For oral care product developers, the finding that 0.1% picloxydine achieves statistically comparable plaque index reduction (28%) to 0.2% chlorhexidine (32%, p > 0.05 between groups) [2] supports formulation strategies that achieve equivalent antiplaque efficacy at half the active concentration. This concentration efficiency, combined with the evidence that 0.4% picloxydine produces superior oral flora suppression relative to chlorhexidine [2], provides a dual rationale for selecting picloxydine over chlorhexidine in mouthrinse development pipelines where both rapid bacterial clearance and sustained antiplaque activity are desired.

Ophthalmic Antisepsis in Chlorhexidine-Contraindicated or Povidone-Iodine-Sensitive Patient Populations

Given chlorhexidine's established corneal toxicity—including epithelial edema, conjunctival chemosis, and bullous keratopathy upon ocular exposure [3]—and the documented cohort of patients with povidone-iodine sensitivity experiencing conjunctival hyperemia, irritation, and pain [1], picloxydine fills a critical gap as the only bisbiguanide with demonstrated ocular surface tolerability (8% mild hyperemia rate, 0% corneal damage) . This scenario directly addresses procurement needs in ophthalmic surgical centers requiring a safe alternative antiseptic for patients who cannot tolerate povidone-iodine or where chlorhexidine is contraindicated.

Quote Request

Request a Quote for 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.